MC-Val-Cit-PAB-carfilzomib iodide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C68H96N11O13+ |

|---|---|

分子量 |

1275.6 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |

InChI |

InChI=1S/C68H95N11O13/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90)/p+1/t51-,52-,53-,54-,55-,60-,68+/m0/s1 |

InChI 键 |

LFLRXYNLTLDZQQ-KPOMOQQRSA-O |

手性 SMILES |

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |

规范 SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MC-Val-Cit-PAB-carfilzomib iodide: A Case Study in ADC Payload Instability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MC-Val-Cit-PAB-carfilzomib iodide, a drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). The document details its constituent components, the intended mechanism of action, and critically, the experimental findings that reveal its unsuitability as an effective ADC payload due to rapid lysosomal inactivation.

Core Components and Intended Mechanism of Action

This compound is a complex molecule comprising three key components: a cytotoxic payload (carfilzomib), a cleavable linker system (MC-Val-Cit-PAB), and an iodide salt. The overarching strategy behind its design was to leverage the tumor-targeting specificity of a monoclonal antibody to deliver the potent proteasome inhibitor, carfilzomib (B1684676), directly to cancer cells.

1.1. The Cytotoxic Payload: Carfilzomib

Carfilzomib is a second-generation, irreversible proteasome inhibitor. It is a tetrapeptide epoxyketone that selectively targets the chymotrypsin-like activity of the 20S proteasome, a key enzyme complex responsible for the degradation of cellular proteins.[1] By inhibiting the proteasome, carfilzomib induces a buildup of polyubiquitinated proteins, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]

1.2. The Linker System: MC-Val-Cit-PAB

The MC-Val-Cit-PAB linker is a well-established, enzyme-cleavable linker system used in ADC development. It is designed to be stable in systemic circulation and to release the payload only after internalization into the target cancer cell. Its components are:

-

MC (Maleimidocaproyl): A maleimide (B117702) group that allows for covalent conjugation to cysteine residues on a monoclonal antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide by cathepsin B, spontaneously releases the attached drug payload.

The intended mechanism of an ADC utilizing this conjugate is as follows:

-

The ADC binds to a specific antigen on the surface of a cancer cell.

-

The ADC-antigen complex is internalized via endocytosis.

-

The ADC is trafficked to the lysosome.

-

Within the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the Val-Cit linker.

-

The PAB spacer self-immolates, releasing active carfilzomib into the cytoplasm.

-

Carfilzomib inhibits the proteasome, leading to cancer cell death.

Quantitative Data: The Challenge of Lysosomal Instability

While carfilzomib is a potent cytotoxic agent in its free form, studies have shown that when delivered as a payload via an ADC with a cleavable linker like MC-Val-Cit-PAB, it loses its efficacy. This is attributed to the rapid inactivation of carfilzomib by other lysosomal enzymes following its release from the linker.

A pivotal study investigating carfilzomib as an ADC payload found that conjugating it to anti-CD22 or anti-HER2 antibodies "totally abolishes the in vitro potency".[1] This was a surprising result, as other payloads like monomethyl auristatin E (MMAE) retain their potency when delivered via similar ADC constructs.[1]

| Compound | Target Cell Lines | IC50 (in vitro) | Efficacy as ADC Payload |

| Free Carfilzomib | Various cancer cell lines | Nanomolar range[1] | - |

| Anti-CD22-MC-Val-Cit-PAB-carfilzomib | CD22-expressing cells | Potency totally abolished[1] | Ineffective |

| Anti-HER2-MC-Val-Cit-PAB-carfilzomib | HER2-expressing cells | Potency totally abolished[1] | Ineffective |

Experimental Protocols

This section outlines the key experimental methodologies relevant to the synthesis, conjugation, and evaluation of this compound and similar ADC constructs.

3.1. Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not available. However, based on the synthesis of similar drug-linker conjugates, a likely synthetic route would involve the following key steps:

-

Synthesis of the MC-Val-Cit-PAB linker: This is a multi-step process often starting with the solid-phase synthesis of the Val-Cit dipeptide, followed by the coupling of the PAB spacer and the maleimidocaproyl group.

-

Activation of the linker: The linker is typically activated, for example, as a p-nitrophenyl (PNP) carbonate or an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation with the payload.

-

Conjugation to carfilzomib: The activated linker is reacted with an appropriate functional group on carfilzomib, likely a primary or secondary amine, to form a stable amide or carbamate (B1207046) bond.

-

Purification: The resulting drug-linker conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Introduction of the iodide salt: The purified conjugate is then treated with an iodide source to form the final salt.

3.2. Antibody-Drug Conjugation

The conjugation of this compound to a monoclonal antibody would typically proceed as follows:

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free cysteine thiols.

-

Conjugation Reaction: The maleimide group of the this compound is then reacted with the free thiols on the antibody via a Michael addition reaction.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and aggregated antibody, often using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

3.3. Lysosomal Stability and Cytotoxicity Assays

To assess the critical issue of lysosomal stability and its impact on cytotoxicity, the following experimental protocols are essential:

Lysosomal Stability Assay:

-

Isolate Lysosomes: Lysosomes are isolated from a relevant cell line (e.g., the target cancer cell line) through differential centrifugation and density gradient centrifugation.

-

Incubation: The drug-linker conjugate (this compound) or the ADC is incubated with the isolated lysosomes at 37°C in an appropriate buffer that maintains lysosomal integrity and enzymatic activity.

-

Time-Course Analysis: Aliquots are taken at various time points.

-

LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact drug-linker/ADC, released carfilzomib, and any carfilzomib metabolites. This allows for the determination of the rate of linker cleavage and the rate of payload inactivation.

In Vitro Cytotoxicity Assay:

-

Cell Culture: Target antigen-positive and antigen-negative cancer cell lines are cultured in 96-well plates.

-

Treatment: Cells are treated with serial dilutions of the ADC, free carfilzomib, a non-targeting control ADC, and the unconjugated antibody.

-

Incubation: The cells are incubated for a period of 72-120 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated for each compound to determine its cytotoxic potency. A significant increase in the IC50 of the ADC compared to free carfilzomib would indicate a loss of potency.

Visualizations

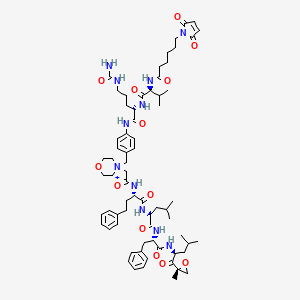

4.1. Chemical Structure of this compound

Caption: Chemical structure of this compound.

Note: Due to the complexity of rendering a precise 2D chemical structure in DOT language, a placeholder is used. A proper chemical drawing software would be required for an accurate representation.

4.2. Intended Mechanism and Inactivation Pathway of a Carfilzomib-Based ADC

Caption: Intended vs. Observed Fate of a Carfilzomib-ADC.

4.3. Experimental Workflow for ADC Evaluation

Caption: Generalized Experimental Workflow for ADC Development.

Conclusion

This compound represents a well-reasoned approach to ADC design, combining a potent cytotoxic agent with a clinically validated cleavable linker. However, the critical finding of carfilzomib's rapid inactivation within the lysosome highlights a crucial and often unpredictable aspect of ADC development: the stability of the payload in the intracellular environment after its release. This case underscores the importance of comprehensive experimental evaluation, particularly lysosomal stability assays, early in the ADC development pipeline. While the individual components of this compound are effective in their own right, their combination within an ADC construct unfortunately leads to a loss of therapeutic potential. This technical guide serves as a valuable case study for researchers in the field, emphasizing that successful ADC design requires not only potent payloads and specific antibodies but also a thorough understanding of the payload's metabolic fate within the target cell.

References

An In-Depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-Carfilzomib Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-carfilzomib iodide is a highly specialized chemical construct designed for application in the field of targeted cancer therapy, specifically as a payload for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its mechanism of action, detailing the individual roles of its constituent parts and the sequential process of its activation within a target cancer cell. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel ADCs.

Core Components and Their Functions

The this compound conjugate is a modular system, with each component playing a critical role in its overall mechanism of action.

-

Carfilzomib (B1684676): The cytotoxic payload of the conjugate is carfilzomib, a potent and irreversible second-generation proteasome inhibitor.[1][2][3] Carfilzomib targets the chymotrypsin-like activity of the 20S proteasome, a key cellular machine responsible for degrading ubiquitinated proteins.[1] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis.[1][2][3]

-

MC (Maleimidocaproyl): This component serves as the attachment point for the entire drug-linker construct to a monoclonal antibody (mAb). The maleimide (B117702) group reacts with free thiol groups, typically on cysteine residues of the antibody, forming a stable covalent bond.[4][5] The caproyl spacer provides steric separation between the antibody and the rest of the linker-drug, which can be important for efficient enzymatic cleavage.

-

Val-Cit (Valine-Citrulline): This dipeptide sequence is a substrate for the lysosomal protease Cathepsin B.[1][6] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker a key element for tumor-specific payload release.[6]

-

PAB (p-Aminobenzyl Alcohol): The PAB moiety acts as a self-immolative spacer.[1] Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active carfilzomib payload.[1]

Mechanism of Action: A Step-by-Step Pathway

The intricate mechanism of action of an ADC utilizing this compound can be delineated into a series of sequential steps, beginning with the ADC's interaction with a target cancer cell and culminating in the cytotoxic effect of carfilzomib.

-

Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle characterized by its acidic environment and high concentration of degradative enzymes, including Cathepsin B.[7]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1][6] This enzymatic cleavage is the primary release mechanism for the payload.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker exposes an amine group on the PAB spacer, initiating a spontaneous 1,6-electronic cascade. This self-immolative process results in the release of the active carfilzomib payload into the cytoplasm of the cancer cell.[1]

-

Proteasome Inhibition and Apoptosis: Once in the cytoplasm, carfilzomib irreversibly binds to and inhibits the 20S proteasome.[1][2][3] This disruption of protein homeostasis leads to cell cycle arrest and programmed cell death (apoptosis) of the cancer cell.

Critical Considerations: The Challenge of Lysosomal Inactivation

A significant consideration for the use of carfilzomib as an ADC payload is its potential for inactivation within the lysosome. Research has shown that following its release from the linker, carfilzomib can be further metabolized by other lysosomal enzymes.[1] This inactivation, primarily through epoxide and amide hydrolysis, can occur before the drug can reach its cytoplasmic target, the proteasome.[1] This rapid degradation has been demonstrated to abolish the in vitro potency of carfilzomib-based ADCs, a critical factor to consider in the design and evaluation of such therapeutics.[1] This may explain the limited availability of public data on the in vitro cytotoxicity of ADCs utilizing this specific payload.

Quantitative Data

| Cell Line | Cancer Type | IC50 (nM) - 96h exposure | Reference |

| A549 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |

| H1993 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |

| H520 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |

| H460 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |

| H1299 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |

| SHP77 | Small cell lung cancer | <1 - 203 | [8][9] |

| DMS114 | Small cell lung cancer | <1 - 203 | [8][9] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of ADCs. Below are generalized, yet detailed, methodologies for key experiments relevant to the study of this compound-based ADCs.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from the ADC upon exposure to Cathepsin B.

Materials:

-

ADC with this compound payload

-

Recombinant human Cathepsin B

-

Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[5]

-

Quenching Solution: Acetonitrile (B52724) with a suitable internal standard

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

-

Reconstitute purified Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[5]

-

Pre-warm all solutions to 37°C.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.[5]

-

Initiate the cleavage reaction by adding the pre-warmed Cathepsin B solution.

-

Incubate the reaction mixture at 37°C.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an excess of cold quenching solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released carfilzomib.

-

-

Data Analysis:

-

Plot the concentration of released carfilzomib against time to determine the cleavage kinetics.

-

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of the ADC into target cells.

Materials:

-

Target cancer cell line (expressing the specific antigen)

-

ADC with this compound payload

-

Fluorescently labeled secondary antibody that binds to the primary antibody of the ADC

-

Flow cytometer

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding:

-

Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

-

ADC Incubation:

-

Treat the cells with the ADC at a specific concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization.

-

As a control, incubate a set of cells with the ADC at 4°C, a temperature at which internalization is inhibited.

-

-

Cell Surface Staining:

-

After the incubation period, wash the cells with cold PBS to remove unbound ADC.

-

Incubate the cells with a fluorescently labeled secondary antibody at 4°C to label the ADC remaining on the cell surface.

-

-

Cell Preparation for Flow Cytometry:

-

Wash the cells again with cold PBS.

-

Detach the cells using Trypsin-EDTA and resuspend them in a suitable buffer for flow cytometry.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI).

-

-

Data Analysis:

-

The percentage of internalization can be calculated using the following formula: % Internalization = (1 - (MFI at 37°C / MFI at 4°C)) * 100

-

Quantitative Analysis of Payload Release by HPLC-MS

Objective: To quantify the amount of free carfilzomib released from the ADC in a biological matrix (e.g., plasma or cell lysate).

Materials:

-

ADC-treated plasma samples or cell lysates

-

Protein A magnetic beads

-

Enzyme for linker cleavage (e.g., Papain or Cathepsin B)

-

Internal standard (e.g., a structurally similar but mass-distinguishable compound)

-

Acetonitrile

-

Formic acid

-

HPLC-MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Incubate the ADC in the biological matrix (e.g., rat plasma) for various time points.[10]

-

-

ADC Capture:

-

Capture the ADC from the matrix using Protein A magnetic beads.[10]

-

-

Enzymatic Cleavage:

-

Wash the beads to remove unbound components.

-

Incubate the bead-bound ADC with an enzyme (e.g., papain, which can be more robust than Cathepsin B for in vitro release assays) to cleave the linker and release the payload.[11]

-

-

Extraction:

-

Add the internal standard and precipitate proteins with acetonitrile.

-

Centrifuge and collect the supernatant.

-

-

HPLC-MS Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of carfilzomib.

-

Quantify the amount of released carfilzomib in the samples by comparing their peak areas to the standard curve.

-

Visualizations

Signaling Pathway of ADC Action

Caption: Overall mechanism of action of the this compound ADC.

Experimental Workflow for Cathepsin B Cleavage Assay

Caption: Experimental workflow for the in vitro Cathepsin B cleavage assay.

Logical Relationship of the Linker Components

Caption: Logical relationship and function of the linker components.

References

- 1. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The secret life of degradative lysosomes in axons: delivery from the soma, enzymatic activity, and local autophagic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 11. tandfonline.com [tandfonline.com]

Synthesis Pathway for MC-Val-Cit-PAB-carfilzomib Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for MC-Val-Cit-PAB-carfilzomib iodide, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the synthesis of the constituent components, the proposed conjugation strategy, and relevant quantitative data, offering valuable insights for researchers in the field of targeted cancer therapeutics.

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a revolutionary class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. ADCs consist of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.

The MC-Val-Cit-PAB linker is a protease-cleavable linker that is designed to be stable in the bloodstream and release the cytotoxic payload upon internalization into the target cancer cell. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[1][2] Carfilzomib (B1684676), a potent proteasome inhibitor, serves as the cytotoxic payload in this conjugate.

Synthesis of the MC-Val-Cit-PAB Linker

The synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker is a multi-step process that involves the sequential coupling of its constituent amino acids and the maleimide (B117702) group.

Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH

A reported method for the synthesis of the core dipeptide linker involves the following steps[1]:

-

Synthesis of Fmoc-Val-Cit: This step is typically achieved through standard peptide coupling techniques, which are well-documented in the literature.

-

Coupling of Fmoc-Val-Cit with p-Aminobenzyl Alcohol (PAB-OH):

-

Dissolve Fmoc-Val-Cit in a suitable solvent such as a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

-

Add p-aminobenzyl alcohol and a coupling reagent, for example, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, concentrate the solvent and purify the product, Fmoc-Val-Cit-PAB-OH, typically by precipitation and washing.

-

Experimental Protocol: Synthesis of MC-Val-Cit-PAB-OH

-

Fmoc Deprotection:

-

Dissolve the Fmoc-Val-Cit-PAB-OH intermediate in an appropriate solvent like dimethylformamide (DMF).

-

Add a base, such as piperidine (B6355638) or pyridine, to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the valine residue.

-

Stir the reaction at room temperature for a short duration.

-

-

Coupling with Maleimidocaproic Acid:

-

To the solution containing the deprotected Val-Cit-PAB-OH, add an activated form of 6-maleimidohexanoic acid (maleimidocaproic acid, MC), such as its N-hydroxysuccinimide (NHS) ester (MC-OSu).

-

The reaction is typically carried out in a solvent like DMF.

-

The reaction mixture is stirred at room temperature to facilitate the formation of the amide bond between the N-terminus of valine and the carboxylic acid of the maleimidocaproyl group.

-

The final product, MC-Val-Cit-PAB-OH, is then purified using appropriate chromatographic techniques.

-

Quantitative Data for Linker Synthesis

| Step | Reactants | Reagents | Solvent | Yield | Reference |

| Fmoc-Val-Cit-PAB-OH Synthesis | Fmoc-Val-Cit, p-Aminobenzyl alcohol | EEDQ | DCM/MeOH | 82% | |

| Fmoc Deprotection | Fmoc-Val-Cit-PAB-OH | Pyridine | DMF | Not specified | |

| MC Coupling | Val-Cit-PAB-OH, MC-OSu | - | DMF | High | [1] |

Synthesis of Carfilzomib

Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor.[3] Its synthesis is a complex, multi-step process that has been described in various patents.[3][4][5][6] The synthesis generally involves the coupling of four amino acid residues and the final introduction of the epoxyketone warhead. For the purpose of conjugation to the MC-Val-Cit-PAB linker, a derivative of carfilzomib with a suitable functional group for coupling, or a precursor in the final steps of the carfilzomib synthesis, would be utilized.

Proposed Synthesis Pathway for this compound

Proposed Experimental Protocol: Conjugation and Salt Formation

-

Activation of Carfilzomib Precursor: A precursor of carfilzomib containing a terminal carboxylic acid would be activated using a suitable coupling agent. Common activating agents for amide bond formation include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HBTU) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Coupling Reaction: The activated carfilzomib precursor is then reacted with the MC-Val-Cit-PAB linker (with the free amine on the PAB moiety) in an aprotic solvent like DMF. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like HPLC or LC-MS.

-

Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired MC-Val-Cit-PAB-carfilzomib conjugate.

-

Iodide Salt Formation: The purified conjugate, which may be in a different salt form (e.g., trifluoroacetate (B77799) from HPLC purification), can be converted to the iodide salt. This can be achieved through ion-exchange chromatography or by dissolving the conjugate in a suitable solvent and treating it with a source of iodide ions, such as sodium iodide or potassium iodide, followed by precipitation or lyophilization.

Visualizations

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

ADC Mechanism of Action

Caption: General mechanism of action for a cathepsin-cleavable ADC.

Characterization and Purity Analysis

The successful synthesis of this compound requires rigorous characterization at each step to ensure the identity and purity of the intermediates and the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical analytical tool for monitoring reaction progress and assessing the purity of the synthesized compounds.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the intermediates and the final drug-linker conjugate. The confirmed molecular weight of this compound is 1402.46 g/mol , corresponding to the chemical formula C68H96IN11O13.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized molecules and confirming the successful formation of the desired bonds.

Conclusion

The synthesis of this compound is a complex but crucial process in the development of next-generation antibody-drug conjugates. This technical guide provides a detailed overview of the synthesis of the key components and a proposed pathway for their conjugation. While a definitive, published protocol for the final conjugation and salt formation remains to be fully disclosed, the outlined procedures, based on established chemical principles, offer a solid foundation for researchers in this field. Further optimization and detailed characterization will be essential for the successful and reproducible synthesis of this potent drug-linker conjugate for therapeutic applications.

References

- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018024645A1 - Process for making carfilzomib - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. US9822145B2 - Methods of making carfilzomib and intermediates thereof - Google Patents [patents.google.com]

- 5. CN104710507A - Preparation method of carfilzomib - Google Patents [patents.google.com]

- 6. CN105273057A - Carfilzomib preparation method - Google Patents [patents.google.com]

Carfilzomib as a Payload for Targeted Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carfilzomib, a potent and irreversible proteasome inhibitor, has demonstrated significant efficacy in the treatment of multiple myeloma. Its mechanism of action, which leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells, makes it an intriguing candidate for targeted delivery as a payload in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of Carfilzomib's potential as an ADC payload, detailing its mechanism of action, conjugation strategies, and relevant experimental protocols. While the clinical development of Carfilzomib-based ADCs is still in a nascent stage, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore this promising therapeutic modality. A key challenge, however, is the potential for rapid inactivation of Carfilzomib within the lysosomal compartment following ADC internalization, a factor that requires careful consideration in linker and payload design.

Introduction to Carfilzomib

Carfilzomib is a tetrapeptide epoxyketone analogue of epoxomicin (B1671546) that selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[1][2] This inhibition leads to a buildup of polyubiquitinated proteins within the cell, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[3] Approved by the FDA for the treatment of relapsed and refractory multiple myeloma, its potent cytotoxicity has prompted investigation into its use as a payload for ADCs, aiming to enhance its therapeutic index by directing it specifically to tumor cells.[2]

Mechanism of Action

Carfilzomib exerts its anti-cancer effects primarily through the inhibition of the ubiquitin-proteasome system, a critical pathway for protein degradation in eukaryotic cells. This inhibition disrupts cellular homeostasis and triggers several downstream signaling cascades that culminate in apoptosis.

Proteasome Inhibition

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Carfilzomib irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core of the 26S proteasome.[1] It exhibits high selectivity for the chymotrypsin-like (β5) subunit, which is the most effective target for decreasing cellular proliferation. At higher doses, it can also inhibit the caspase-like (β1) and trypsin-like (β2) activities of the proteasome.[1]

Figure 1: Carfilzomib's inhibition of the 26S proteasome.

Downstream Signaling Pathways

The accumulation of misfolded and regulatory proteins resulting from proteasome inhibition triggers several key signaling pathways that contribute to apoptosis:

-

Unfolded Protein Response (UPR) and ER Stress: The buildup of proteins in the endoplasmic reticulum leads to ER stress and activation of the UPR. Prolonged UPR activation initiates apoptotic signaling.

-

NF-κB Pathway Inhibition: The NF-κB transcription factor promotes cell survival. Its activation requires the proteasomal degradation of its inhibitor, IκB. By preventing IκB degradation, Carfilzomib suppresses NF-κB activity.[4]

-

p53 Signaling and Apoptosis Induction: Proteasome inhibition can lead to the stabilization and accumulation of the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic proteins like p21 and Noxa, leading to cell cycle arrest and apoptosis.[5]

References

- 1. A Tumor Growth Inhibition Model Based on M-Protein Levels in Subjects With Relapsed/Refractory Multiple Myeloma Following Single-Agent Carfilzomib Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cathepsin B Cleavage Mechanism of Val-Cit Linkers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the core mechanism underpinning the cleavage of the valine-citrulline (Val-Cit) linker by the lysosomal protease Cathepsin B. This process is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within cancer cells.[1]

The Foundational Players: Cathepsin B and the Val-Cit-PABC Linker

The efficacy of Val-Cit linker-based ADCs relies on the specific interplay between the linker and the unique environment of the cancer cell lysosome, where Cathepsin B is a key effector.

Cathepsin B: This cysteine protease is predominantly located in the lysosomes, cellular organelles responsible for degradation and recycling.[1][] Structurally, its catalytic activity is dependent on a Cys-His dyad in its active site.[1] A distinctive "occluding loop" structure allows Cathepsin B to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the end of a peptide chain).[1] In many types of tumors, Cathepsin B is overexpressed and exhibits high levels of activity in the acidic milieu (pH 4.5-5.5) of the lysosome.[1][]

The Val-Cit-PABC Linker: This linker system is engineered for optimal stability in circulation and efficient, traceless drug release within the target cell. It comprises several key components:

-

Valine (Val): This amino acid is positioned at the P2 site, where it interacts with the S2 subsite of the Cathepsin B active site.[1]

-

Citrulline (Cit): A non-proteinogenic amino acid at the P1 position that binds to the S1 subsite of the enzyme.[1] The Val-Cit dipeptide has been identified as a highly efficient substrate for Cathepsin B, demonstrating stability in human and mouse serum.[]

-

p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative spacer is crucial for the traceless release of the payload.[][3] It connects the dipeptide to the cytotoxic drug and is designed to spontaneously decompose after the Val-Cit bond is cleaved.[3][4]

The Cleavage Mechanism: From Internalization to Payload Release

The release of the cytotoxic payload from an ADC with a Val-Cit linker is a multi-step process that begins with the ADC binding to its target antigen on the cancer cell surface.

Step 1: Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized by the cell into an endosome.[1]

Step 2: Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the acidic environment and the high concentration of lysosomal proteases, including Cathepsin B.

Step 3: Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide as a substrate.[5] The enzyme's active site catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1][6] The preference for the Val-Cit sequence is driven by favorable hydrophobic interactions between the valine residue and the S2 subsite of Cathepsin B, and the interaction of citrulline with the S1 subsite.[1]

Step 4: Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction of the p-aminobenzyl alcohol intermediate.[1] This "self-immolative" cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant.[1] This ensures a clean and traceless release of the drug.

Visualization of ADC Internalization and Payload Release Pathway:

Caption: ADC internalization and payload release pathway.

Visualization of the Val-Cit-PABC Linker Cleavage Mechanism:

Caption: Mechanism of Val-Cit-PABC linker cleavage.

Linker Specificity and Considerations

While the Val-Cit linker was initially designed for cleavage by Cathepsin B, further research has shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also cleave this linker.[1][3] This redundancy can be beneficial, as it reduces the likelihood of resistance to ADCs due to the loss of a single protease.[1] However, the Val-Cit linker is not exclusively cleaved by lysosomal proteases; it can be susceptible to premature cleavage by enzymes like human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can affect preclinical evaluations and potentially lead to off-target toxicity.[1][3]

Quantitative Data on Dipeptide Linker Cleavage

Direct kinetic parameters (Km, kcat) for the cleavage of intact ADCs are not extensively published. However, comparative studies using model substrates offer valuable insights into the efficiency of various dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Plasma Stability (Human) | Key Characteristics |

| Val-Cit | High | Generally Stable | Widely used, well-characterized. Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[7] |

| Val-Ala | ~50% of Val-Cit[5] | Similar to Val-Cit | Lower hydrophobicity, may reduce aggregation at high drug-to-antibody ratios (DARs).[5][7] |

| Glu-Val-Cit | Responsive to Cathepsin B | High stability in mouse plasma | Addition of a polar acidic residue at the P3 position enhances stability against Ces1c.[8][9] |

| Asp-Val-Cit | Responsive to Cathepsin B | Excellent stability in mouse plasma | Similar to Glu-Val-Cit, the acidic residue at P3 blocks Ces1c access.[8] |

| Lys-Val-Cit | Responsive to Cathepsin B | More labile in mouse plasma | A basic residue at the P3 position can enhance interaction with Ces1c.[8] |

Detailed Experimental Protocols

This protocol details the methodology for assessing the cleavage of the Val-Cit linker in an ADC by purified Cathepsin B, with analysis by High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the release of the payload from an ADC over time when incubated with Cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC) with Val-Cit linker

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 25 mM MES, pH 5.0-6.0, with DTT)[1]

-

Activation Buffer (Assay Buffer with 5 mM DTT)[10]

-

Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)

-

Microcentrifuge tubes

-

Incubator (37°C)

-

HPLC system with a suitable column (e.g., C18) and detector

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and adjust the pH to the desired value (typically 5.0-6.0).[1]

-

Prepare the Activation Buffer fresh on the day of the experiment by adding DTT to the Assay Buffer.[10]

-

Reconstitute the recombinant Cathepsin B in the Activation Buffer and incubate at room temperature for 15 minutes to activate the enzyme.[10]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

-

Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar range for the ADC (e.g., 1 µM).[1]

-

Incubate the reaction mixture at 37°C.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

-

Immediately quench the reaction by adding the aliquot to an excess of cold quenching solution. This stops the enzymatic reaction and precipitates the protein.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of released payload.

-

The rate of cleavage is determined by plotting the concentration of the released payload against time.

-

Visualization of In Vitro ADC Cleavage Assay Workflow:

Caption: Experimental workflow for an in vitro ADC cleavage assay.

This protocol describes a method to measure the kinetic parameters of Cathepsin B activity using a fluorogenic substrate.

Objective: To determine the rate of cleavage of a model peptide substrate by Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

-

Assay Buffer (e.g., 25 mM MES, pH 5.0-6.0, with DTT)[1]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer with DTT.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Dilute the substrate to the desired working concentration in the Assay Buffer.

-

Activate the recombinant Cathepsin B as described in the previous protocol.

-

-

Assay Protocol:

-

Add the diluted substrate solution to the wells of a 96-well microplate.

-

Initiate the reaction by adding the activated Cathepsin B to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC).

-

The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.

-

Kinetic parameters such as Km and Vmax can be determined by measuring the initial reaction rates at varying substrate concentrations.

-

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and widely adopted strategy for achieving tumor-specific drug release in antibody-drug conjugates.[1] The mechanism is dependent on a series of well-defined events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that initiates a self-immolative cascade to release the active drug.[1] A thorough understanding of this mechanism, including linker specificity and cleavage kinetics, is paramount for the design and optimization of next-generation ADCs with improved therapeutic indices.

References

- 1. benchchem.com [benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. preprints.org [preprints.org]

- 5. benchchem.com [benchchem.com]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The MC-Val-Cit-PAB Linker: Structure and Mechanism of Action

An In-depth Technical Guide to the Stability of the MC-Val-Cit-PAB Linker in Systemic Circulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker, a critical component in the design of many antibody-drug conjugates (ADCs). Understanding the behavior of this linker in systemic circulation is paramount for the development of safe and effective ADC therapeutics. This document details the linker's cleavage mechanism, factors influencing its stability, quantitative data from preclinical studies, and standard experimental protocols for its evaluation.

The MC-Val-Cit-PAB linker is a multi-component system engineered for stability in the bloodstream and specific cleavage within the target tumor cell.[] Its design consists of:

-

Maleimidocaproyl (MC): A thiol-reactive chemical group that allows for covalent conjugation to cysteine residues on the monoclonal antibody.[2]

-

Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in the tumor microenvironment.[][3][4]

-

p-Aminobenzyloxycarbonyl (PAB): A self-immolative spacer that connects the dipeptide to the cytotoxic payload.[5][6]

The intended mechanism of action begins after the ADC binds to its target antigen on a cancer cell and is internalized through receptor-mediated endocytosis.[4] The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as cathepsin B, lead to the cleavage of the peptide bond between the citrulline and PAB moieties.[3][7] This cleavage event triggers a spontaneous 1,6-elimination reaction in the PAB spacer, which promptly releases the unmodified, active cytotoxic drug inside the cancer cell.[5][6]

Stability in Systemic Circulation

An ideal ADC linker remains stable in the bloodstream to prevent premature release of its potent payload, which can cause off-target toxicity and reduce the therapeutic window.[8][9]

Stability in Human vs. Rodent Plasma

The Val-Cit linker demonstrates high stability in human and non-human primate plasma.[10][11] However, it is notably unstable in mouse plasma.[10][12][13] This species-specific instability is due to the activity of an extracellular enzyme, carboxylesterase 1c (Ces1c), which hydrolyzes the linker, leading to premature drug release.[13][14][15] This discrepancy is a critical consideration for preclinical ADC development, as positive outcomes in mouse models may not be achievable without linker modification.[13]

To address this, researchers have found that adding a hydrophilic amino acid, such as glutamic acid, to the N-terminus of the valine residue (creating an EVCit linker) dramatically improves stability in mouse plasma without impairing the desired intracellular cleavage by cathepsin B.[10][13][16]

Off-Target Cleavage

Beyond Ces1c in rodents, other enzymes can contribute to off-target cleavage in humans. Human neutrophil elastase (NE), a serine protease, has been shown to cleave the Val-Cit bond, potentially contributing to ADC-associated toxicities like neutropenia.[17][18][19] This highlights the importance of evaluating linker stability against a range of relevant enzymes, not just in whole plasma.

Quantitative Stability Data

The following tables summarize key quantitative data on the stability of Val-Cit-based linkers from various studies.

Table 1: In Vivo Half-Life of ADCs with Different Linkers in Mice

| Linker Type | ADC Half-Life (days) | Species | Reference |

| Val-Cit (VCit) | ~2 | Mouse | [13] |

| Glu-Val-Cit (EVCit) | ~12 | Mouse | [13] |

| Mc-Val-Cit-PABOH | 6.0 | Mouse | [11] |

Table 2: Comparative In Vivo Stability of Mc-Val-Cit-PABOH Linker

| Species | ADC Half-Life (days) | Reference |

| Mouse | 6.0 | [11] |

| Cynomolgus Monkey | 9.6 | [11] |

Experimental Protocols for Stability Assessment

Evaluating the stability of an ADC linker is a critical step in its development. The following protocols outline standard methodologies used in the field.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., human, monkey, mouse) under physiological conditions.

Methodology:

-

Preparation: Prepare stock solutions of the ADC in a suitable buffer. Obtain commercially available frozen plasma from the desired species.

-

Incubation: Thaw the plasma at 37°C. Spike the ADC into the plasma to a final concentration (e.g., 50-100 µg/mL).

-

Time Points: Incubate the plasma-ADC mixture in a 37°C water bath. Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

-

Sample Processing: Immediately after collection, stop the reaction by freezing the aliquot at -80°C. Samples can be processed for analysis by various methods. For LC-MS analysis of the released payload, proteins are typically precipitated with an organic solvent (e.g., acetonitrile). For analysis of the intact ADC, immuno-affinity capture can be used to enrich the ADC from the plasma matrix.[20][21]

-

Quantification:

-

ELISA: Use two separate enzyme-linked immunosorbent assays. One measures the total antibody concentration, and the other measures the concentration of the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[9][20]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can directly measure the average drug-to-antibody ratio (DAR) of the intact ADC over time. It is also used to quantify the concentration of the free payload that has been released into the plasma.[20][22][23]

-

Cathepsin B Cleavage Assay

Objective: To confirm that the linker can be efficiently cleaved by its target enzyme, cathepsin B, to release the payload.

Methodology:

-

Reagents: Prepare an assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0-6.0) containing a reducing agent like dithiothreitol (B142953) (DTT) to ensure cathepsin B activity.

-

Reaction: In a microplate, combine the ADC or a small molecule linker-payload conjugate with activated human cathepsin B.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Analysis: Monitor the release of the free payload over time using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.[24] Alternatively, a fluorogenic linker substrate (e.g., Val-Cit-AMC) can be used where cleavage releases a fluorescent molecule, allowing for a continuous kinetic reading on a fluorescence plate reader.[4]

In Vivo Pharmacokinetic (PK) Study

Objective: To measure the stability and clearance of the ADC in a living organism.

Methodology:

-

Administration: Administer a single intravenous (IV) dose of the ADC to an appropriate animal model (e.g., mice or cynomolgus monkeys).

-

Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h, etc.) post-injection.

-

Processing: Process the blood to isolate plasma.

-

Quantification: Analyze the plasma samples using validated ELISA and/or LC-MS methods to determine the concentration of total antibody, intact ADC (conjugated drug), and free payload over time. These data are used to calculate key PK parameters, including half-life and clearance.[13][20]

Linker Stability and the Therapeutic Window

The stability of the MC-Val-Cit-PAB linker in systemic circulation is directly proportional to the therapeutic window of the ADC. An unstable linker leads to premature payload release, which increases systemic exposure to the highly potent cytotoxin. This can cause severe off-target toxicities and a narrow therapeutic window, limiting the maximum tolerated dose (MTD). Conversely, a highly stable linker minimizes premature drug release, ensuring that the payload is delivered preferentially to the tumor site. This reduces systemic toxicity, improves the safety profile, and allows for higher dosing, thereby widening the therapeutic window and maximizing potential efficacy.

Conclusion

The MC-Val-Cit-PAB linker is a well-established, conditionally stable system that has enabled the success of multiple ADCs. Its stability in human circulation is generally high, but its susceptibility to cleavage by rodent carboxylesterases and human neutrophil elastase are critical factors to consider during preclinical development and safety assessment. By employing rigorous in vitro and in vivo stability assays and utilizing chemical modifications to the linker backbone, such as the EVCit variant, researchers can optimize ADC design to ensure maximal stability, minimize off-target toxicity, and widen the therapeutic window for more effective cancer therapies.

References

- 2. caymanchem.com [caymanchem.com]

- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. communities.springernature.com [communities.springernature.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Dawn of a New Therapeutic Arsenal: A Technical Guide to the Discovery and Development of Proteasome Inhibitor Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. While traditional ADC payloads have primarily focused on DNA-damaging agents and microtubule inhibitors, a new class of payloads targeting the proteasome is emerging as a promising strategy to overcome existing therapeutic challenges, including drug resistance. This technical guide provides an in-depth overview of the discovery and development of proteasome inhibitor ADCs, summarizing the preclinical rationale, key signaling pathways, and the critical challenges and considerations in their design and evaluation. While detailed public data on clinically successful proteasome inhibitor ADCs remains limited, this paper consolidates the available information to guide ongoing research and development in this innovative area of oncology.

Introduction: The Rationale for Proteasome Inhibitor ADCs

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, apoptosis, and signal transduction.[1] Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional proteasome to maintain protein homeostasis and degrade misfolded or damaged proteins.[2][3] Inhibition of the proteasome leads to the accumulation of these proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[2][3]

The clinical validation of proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib (B1672701) for the treatment of hematological malignancies, particularly multiple myeloma, has established the proteasome as a key therapeutic target in oncology.[3][4] However, systemic administration of these potent agents can be associated with significant toxicities and the development of resistance.[3]

The core concept behind proteasome inhibitor ADCs is to leverage the tumor-targeting specificity of a monoclonal antibody to deliver a highly potent proteasome inhibitor payload directly to cancer cells. This approach aims to:

-

Enhance the Therapeutic Window: By concentrating the cytotoxic payload at the tumor site, ADCs can potentially minimize systemic exposure and reduce off-target toxicities.

-

Overcome Resistance: Targeted delivery of a novel payload class may circumvent existing mechanisms of resistance to conventional chemotherapies and other targeted agents.[2]

-

Broaden Therapeutic Applications: Proteasome inhibitor ADCs could potentially be effective against a wider range of solid and hematological malignancies.[2]

Recent research has demonstrated the feasibility and potential of this approach. A novel proteasome inhibitor ADC platform has shown strong in vitro cytotoxicity and robust in vivo anti-tumor efficacy across multiple preclinical tumor models, including those with limited sensitivity to existing ADC therapies.[2]

Mechanism of Action: Key Signaling Pathways

The cytotoxic effects of proteasome inhibitor ADCs are mediated through the disruption of several critical intracellular signaling pathways upon internalization and payload release.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to apoptosis. The activation of NF-κB is dependent on the proteasomal degradation of its inhibitor, IκB. By inhibiting the proteasome, the proteasome inhibitor payload prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.[2]

Caption: Inhibition of the NF-κB signaling pathway by a proteasome inhibitor ADC.

Induction of the Unfolded Protein Response (UPR)

The accumulation of ubiquitinated and misfolded proteins resulting from proteasome inhibition leads to ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network that initially aims to restore protein homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response, ultimately leading to programmed cell death.

Caption: The Unfolded Protein Response (UPR) pathway activated by proteasome inhibition.

Preclinical Data Summary

While a comprehensive public database of quantitative preclinical data for various proteasome inhibitor ADCs is not yet available, preliminary findings from conference abstracts and publications indicate promising anti-tumor activity. A novel proteasome inhibitor ADC platform has demonstrated potent in vitro cytotoxicity and significant in vivo tumor growth inhibition in multiple preclinical models.[2]

It is important to note that the development of proteasome inhibitor ADCs is not without its challenges. For instance, a study on a carfilzomib-based ADC revealed that while the payload was effectively released from the linker by lysosomal enzymes, it was subsequently inactivated within the lysosome, leading to a loss of in vitro potency. This highlights the critical importance of payload stability in the lysosomal compartment for this class of ADCs.

Table 1: Representative Preclinical Data for Proteasome Inhibitors (as standalone agents)

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Bortezomib | ALL/AML primary cells | Growth Inhibition | 4.5 ± 1 / 11 ± 4 | [3] |

| Ixazomib | ALL/AML primary cells | Growth Inhibition | 24 ± 11 / 30 ± 8 | [3] |

Note: This table summarizes data for the proteasome inhibitors as standalone agents to provide context for their potency. Data for these agents in an ADC format is currently limited in the public domain.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and evaluation of a specific, successful proteasome inhibitor ADC are not yet publicly available. However, based on established methodologies for ADC development, a general workflow can be outlined.

Synthesis and Conjugation of a Proteasome Inhibitor ADC

The synthesis of a proteasome inhibitor ADC involves three main stages: synthesis of the payload-linker, antibody modification, and the final conjugation reaction.

Caption: A generalized workflow for the synthesis and conjugation of a proteasome inhibitor ADC.

Protocol Outline: Thiol-Mediated Conjugation

-

Payload-Linker Synthesis: Synthesize the proteasome inhibitor payload and a linker with a reactive handle (e.g., maleimide). Couple the payload to the linker and purify the resulting payload-linker construct.

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent (e.g., TCEP) to generate free thiol groups.

-

Conjugation: React the reduced antibody with the maleimide-containing payload-linker. The maleimide (B117702) group will react with the free thiols on the antibody to form a stable thioether bond.

-

Purification and Characterization: Purify the resulting ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs). Characterize the final ADC product for DAR, aggregation, purity, and endotoxin (B1171834) levels.

In Vitro Cytotoxicity Assay

Protocol Outline: MTT-based Cell Viability Assay

-

Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the proteasome inhibitor ADC, a non-targeting control ADC, and the free proteasome inhibitor payload. Include untreated cells as a control.

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vivo Xenograft Efficacy Study

Protocol Outline: Subcutaneous Xenograft Model

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, proteasome inhibitor ADC, non-targeting control ADC).

-

ADC Administration: Administer the ADCs intravenously at predetermined doses and schedules.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Future Perspectives and Conclusion

The development of proteasome inhibitor ADCs represents a logical and promising evolution in the field of targeted cancer therapy. By combining a validated mechanism of action with the precision of antibody-based delivery, these novel constructs have the potential to address significant unmet needs in oncology, including overcoming drug resistance and improving the therapeutic index of proteasome inhibitors.[2][3]

However, the journey from concept to clinic is fraught with challenges. As exemplified by the case of the carfilzomib-ADC, careful consideration must be given to the physicochemical properties of the payload, the design of the linker to ensure lysosomal stability and efficient cleavage, and the selection of appropriate tumor targets.

The preliminary data from novel proteasome inhibitor ADC platforms are highly encouraging and warrant further investigation.[2] As more detailed preclinical and clinical data become available, the full potential of this exciting new class of ADCs will be elucidated. Continued innovation in payload design, linker technology, and target selection will be crucial to unlocking the therapeutic promise of proteasome inhibitor ADCs for the benefit of cancer patients.

References

An In-Depth Technical Guide to the In Vitro Characterization of Carfilzomib-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro assays and analytical methods required to characterize Antibody-Drug Conjugates (ADCs) utilizing the proteasome inhibitor carfilzomib (B1684676) as a payload. While carfilzomib is a potent cytotoxic agent, its application in an ADC format presents unique challenges, primarily related to its stability within the lysosomal compartment. This document details the experimental protocols necessary to assess the quality, potency, and ultimate viability of a carfilzomib-based ADC.

Introduction: The Rationale and Challenges of Carfilzomib ADCs

Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. Carfilzomib, a second-generation proteasome inhibitor, is an attractive payload candidate due to its high potency against various cancer cell lines, with IC50 values often in the low nanomolar range.[1][2] It functions by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome, a key cellular component for protein degradation.[3][4][5] This inhibition leads to the accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[3][6]

However, a critical challenge for carfilzomib-based ADCs is the payload's stability following internalization. Upon binding to the target antigen on a cancer cell, the ADC is internalized into endosomes and trafficked to lysosomes. For the ADC to be effective, the linker must be cleaved, releasing the active carfilzomib payload. Studies have shown that while linkers like valine-citrulline can be efficiently cleaved by lysosomal enzymes such as Cathepsin B, the released carfilzomib is rapidly metabolized and inactivated within the lysosome.[1][7] This rapid degradation via epoxide and amide hydrolysis can abolish the in vitro potency of the ADC.[1] Therefore, a rigorous in vitro characterization workflow is essential to evaluate not only the ADC's ability to bind, internalize, and release its payload but also the stability and activity of the payload once released.

Mechanism of Action: Carfilzomib-Induced Apoptosis

Carfilzomib exerts its cytotoxic effect by disrupting the ubiquitin-proteasome system. This pathway is crucial for cellular homeostasis, and its inhibition disproportionately affects cancer cells, which have high rates of protein synthesis and are more susceptible to ER stress.

Caption: Carfilzomib-ADC mechanism: binding, internalization, payload release, and proteasome inhibition leading to apoptosis.

Core In Vitro Characterization Workflow

A systematic approach is required to fully characterize a carfilzomib-based ADC. The workflow should assess each critical step from ADC construction to its final cytotoxic effect.

Caption: A comprehensive workflow for the in vitro characterization of a carfilzomib-based ADC.

Experimental Protocols and Data Presentation

Quality Control: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[8] It is typically measured using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol:

-

Sample Preparation: The ADC is subjected to reduction to separate the light and heavy chains. Alternatively, for intact analysis, the ADC may be deglycosylated.

-

LC Separation: The prepared sample is injected into a reverse-phase liquid chromatography system (e.g., UHPLC) to separate the different drug-loaded antibody fragments.[9]

-

MS Detection: The eluate is analyzed by a high-resolution mass spectrometer (e.g., Q-TOF) to determine the precise mass of each species.[8][9]

-

Data Analysis: The mass spectrum is deconvoluted to identify peaks corresponding to the antibody fragments with different numbers of carfilzomib molecules attached.

-

DAR Calculation: The average DAR is calculated by a weighted average of the different drug-loaded species based on their relative abundance (peak area) in the chromatogram or mass spectrum.[9][]

Table 1: Representative DAR Analysis Data

| Species | Observed Mass (Da) | Relative Abundance (%) | Drugs per Species | Weighted Value |

| Light Chain + 0 Drug | 23,500 | 40 | 0 | 0 |

| Light Chain + 1 Drug | 24,220 | 60 | 1 | 0.60 |

| Heavy Chain + 0 Drug | 50,200 | 10 | 0 | 0 |

| Heavy Chain + 1 Drug | 50,920 | 50 | 1 | 0.50 |

| Heavy Chain + 2 Drug | 51,640 | 35 | 2 | 0.70 |

| Heavy Chain + 3 Drug | 52,360 | 5 | 3 | 0.15 |

| Total | Average DAR | ~3.9 |

Note: The final DAR is calculated based on the sum of weighted values for all chains, accounting for two light and two heavy chains per antibody.

Antibody Internalization Assay

This assay confirms that the ADC is internalized by target cells after binding. pH-sensitive dyes are a common tool for this purpose.

Experimental Protocol:

-

ADC Labeling: Conjugate the carfilzomib-ADC with a pH-sensitive dye (e.g., pHrodo Red) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.[11]

-

Cell Seeding: Plate target antigen-positive cells and antigen-negative control cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the fluorescently labeled ADC.

-

Real-Time Imaging: Place the plate in a live-cell imaging system (e.g., Incucyte) and acquire images in both phase-contrast and red fluorescence channels over 24-48 hours.[12]

-

Quantification: Use integrated software to quantify the red fluorescence intensity inside cells over time, which is proportional to the amount of internalized ADC.

Lysosomal Stability Assay

This is a critical assay to determine if carfilzomib remains intact after release in the lysosome.

Experimental Protocol:

-

Fraction Incubation: Incubate the carfilzomib payload (or a linker-payload construct) at a set concentration (e.g., 0.05 mg/mL) with human liver lysosomal fractions or S9 fractions.[7][13] These fractions contain the relevant metabolic enzymes.

-

Time Course: Collect samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 24h).

-

Inactivation & Extraction: Stop the reaction by heat inactivation (95°C for 5 minutes) and precipitate the proteins using a solvent crash (e.g., with acetonitrile).[7]

-

LC-MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining intact carfilzomib and identify any metabolites.[13]

Table 2: Representative Carfilzomib Lysosomal Stability Data

| Time Point | Intact Carfilzomib Remaining (%) | Key Metabolite M1 (%) | Key Metabolite M2 (%) |

| 0 min | 100 | 0 | 0 |

| 30 min | 65 | 30 | 5 |

| 2 hours | 20 | 60 | 20 |

| 24 hours | <5 | 15 | >80 |

Data adapted from studies showing rapid metabolism in lysosomal and S9 fractions.[7] The results indicate that carfilzomib is highly unstable, with over 80% loss observed within hours.

Cell-Based Proteasome Inhibition Assay

This assay measures the functional activity of the released payload by assessing the level of proteasome inhibition within the cell.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed target-positive cells in a 96-well plate and treat with serial dilutions of the carfilzomib-ADC, free carfilzomib, and a non-targeting control ADC for a relevant time period (e.g., 24 hours).

-

Lysis and Reagent Addition: Use a commercial kit such as Proteasome-Glo™ (Promega). Lyse the cells and add the luminogenic substrate specific for the chymotrypsin-like activity of the proteasome.[14][15]

-

Signal Measurement: The proteasome in the cell lysate cleaves the substrate, producing a luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: A decrease in luminescence relative to untreated cells indicates proteasome inhibition. Plot the percentage of inhibition against the drug concentration to determine the IC50 for proteasome activity.

Table 3: Representative Proteasome Inhibition Data

| Compound | Target Cell Line | Proteasome Inhibition IC50 (nM) |

| Free Carfilzomib | Antigen-Positive | 15 |

| Carfilzomib-ADC | Antigen-Positive | > 1000 |

| Non-targeting ADC | Antigen-Positive | No Inhibition |

| Free Carfilzomib | Antigen-Negative | 18 |

| Carfilzomib-ADC | Antigen-Negative | No Inhibition |

The expected result, due to lysosomal instability, is that the carfilzomib-ADC will show significantly weaker proteasome inhibition compared to the free drug.[1]

In Vitro Cytotoxicity Assay

This assay determines the dose-dependent cell-killing ability of the ADC.

Experimental Protocol:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with a range of concentrations of the carfilzomib-ADC, free carfilzomib, a non-targeting control ADC, and an unconjugated antibody.

-

Incubation: Incubate the plates for 72-120 hours.

-